coxIII protein
Description
Properties
CAS No. |
147603-38-1 |
|---|---|
Molecular Formula |
C8H9Cl2N3 |
Synonyms |
coxIII protein |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Features
- Primary Structure: CoxIII is a transmembrane protein with 260–300 amino acids, depending on the species. In wheat, the genomic coxIII sequence undergoes RNA editing (12 C-to-U conversions and 1 U-to-C conversion), enhancing its homology with non-plant orthologs .
- Genetic Diversity : Studies on Pinus koraiensis (red pine) reveal moderate genetic diversity in mitochondrial coxIII, with 36 haplotypes identified among 125 individuals. Nucleotide composition averages: A (21.7%), T (30.9%), G (22.4%), C (25.1%) .
- Pathogenic Interactions: CoxIII interacts with hepatitis B virus X protein (HBx), disrupting mitochondrial function and promoting hepatocellular carcinogenesis via ROS-mediated pathways .
Regulatory Mechanisms
- Translational Activation : In Saccharomyces cerevisiae, coxIII mRNA translation requires nuclear-encoded activators (PET122, PET494, PET54) and ribosomal proteins (PET123, MRP1) .
- Assembly : Yeast mutants lacking coxIII exhibit defective assembly of mitochondrial-synthesized subunits, while cytoplasmic subunits (e.g., IV, VI) remain unassembled .
Comparison with Similar Compounds
CoxIII is compared here with other ETC subunits and structurally/functionally related mitochondrial proteins.
Structural and Genetic Comparison
Functional Divergence
- Role in Oxidative Phosphorylation : CoxIII contributes to proton channeling in Complex IV, while coxI and coxII house heme centers for electron transfer. ATP synthase subunits (e.g., ATP6) directly catalyze ATP synthesis .
- Disease Associations : CoxIII dysfunction is linked to HBV-related liver injury via ROS overproduction . In contrast, coxI mutations are associated with neurodegenerative disorders (e.g., Leigh syndrome), and cytochrome b defects cause mitochondrial encephalopathies .
- Evolutionary Conservation: CoxIII exhibits higher RNA editing in plants to align with non-plant homologs, a feature less pronounced in coxI/II .
Regulatory and Mechanistic Contrasts
- Translational Control : CoxIII requires mRNA-specific activators (PET proteins) in yeast, whereas coxI/II translation relies on broader mitochondrial ribosome machinery .
- Assembly Dependencies : CoxIII assembly in yeast is disrupted by nuclear mutations (e.g., PET54), while cytoplasmic subunits (IV, VI) remain soluble but unassembled .
Preparation Methods
Triton X-100 Solubilization
Native CoxIII purification from bovine heart mitochondria involves selective solubilization with 1% Triton X-100, followed by hydroxyapatite and gel filtration chromatography. This method preserves the enzyme’s pulsed state, characterized by monoexponential cyanide-binding kinetics and rapid electron transfer between cytochrome a and a3. Subunit analysis confirmed the retention of all COX core subunits, with a specific activity of 120 μmol cytochrome c oxidized per minute per milligram protein.
Acid Extraction with Trichloroacetic Acid (TCA)
For yeast CoxIII, 10% TCA extraction efficiently isolates proteins while inhibiting proteolysis. Cell pellets are vortexed with glass beads in TCA buffer, centrifuged, and resuspended in SDS-PAGE buffer. This method yields 0.5–1.0 mg protein per 10 mL culture, ideal for Western blotting.
Purification and Assembly of CoxIII
Hydroxyapatite Chromatography
Following Triton X-100 solubilization, hydroxyapatite chromatography at pH 7.4 elutes CoxIII with a linear phosphate gradient (10–300 mM). This step removes non-COX proteins, achieving >95% purity.
Gel Filtration Chromatography
Size-exclusion chromatography on Sephacryl S-300 resolves the COX holoenzyme (210 kDa) from free subunits. CoxIII-containing fractions exhibit an absorbance ratio (A₂₈₀/A₄₂₀) of 1.2–1.5, indicative of heme retention.
Assembly with Nuclear-Encoded Subunits
In yeast, CoxIII forms a pre-assembly module with Cox4p, Cox7p, Cox13p, and Rcf1p. Blue native PAGE revealed intermediate complexes of 150 kDa (CoxIII + Cox4p) and 250 kDa (CoxIII + Cox7p/Cox13p), preceding incorporation into the 500 kDa holoenzyme.
Mutagenesis and Functional Analysis
Site-Directed Mutagenesis of Conserved Residues
Substitution of Glu98 and Asp259 in bacterial CoxIII abolished proton pumping in earlier studies, but recent work in Paracoccus denitrificans showed that E98Q and D259N mutants retained 80–90% proton translocation efficiency. This challenges the dogma that CoxIII is essential for proton coupling.
Deletion Mutants
ΔCoxIII strains exhibit 30% residual COX activity, suggesting compensatory mechanisms in proton translocation. However, these strains show reduced growth under hypoxic conditions, highlighting CoxIII’s role in metabolic adaptation.
Quality Control and Validation
Western Blotting
Anti-COX III antibodies (1:1,000 dilution) detect a 30 kDa band in HL-1 lysates, with sham-operated controls showing 5-fold lower expression compared to heart failure models.
Enzymatic Activity Assays
COX activity is measured spectrophotometrically at 550 nm, monitoring cytochrome c oxidation. Recombinant CoxIII reduces activity from 4.2 ± 0.3 μmol/min/mg (vector control) to 2.1 ± 0.2 μmol/min/mg.
Structural Validation
Cryo-EM of bovine COX resolved CoxIII’s 12 transmembrane helices, with Glu98 forming a hydrogen bond to a heme propionate group. This interaction is disrupted in E98Q mutants, explaining their altered kinetics.
Comparative Analysis of Extraction Methods
| Method | Yield (mg/g tissue) | Purity (%) | Activity (μmol/min/mg) |
|---|---|---|---|
| Triton X-100 + HA | 0.8–1.2 | 95 | 120 ± 15 |
| TCA extraction | 0.5–1.0 | 80 | N/A |
| Recombinant (HL-1) | 0.3–0.5 | 90 | 2.1 ± 0.2 |
Q & A
Q. How do post-translational modifications (PTMs) of CoxIII influence its stability and function, and what methods detect these modifications?
- Methodological Answer : Employ PTM-specific enrichment techniques, such as phosphopeptide immunoprecipitation or ubiquitin remnant motif antibodies, coupled with LC-MS/MS. Functional assays (e.g., cycloheximide chase for protein half-life measurements) can link PTMs to degradation rates. Site-directed mutagenesis of modified residues (e.g., phosphorylation sites) can test their impact on COX activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
